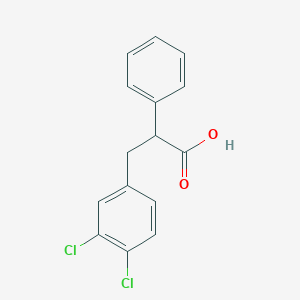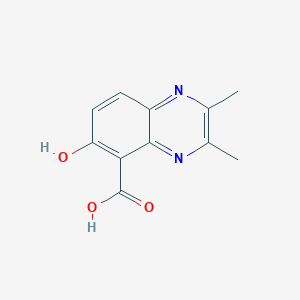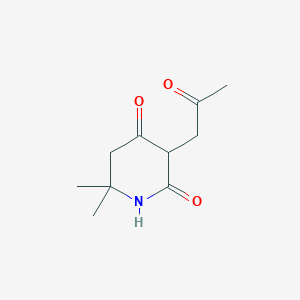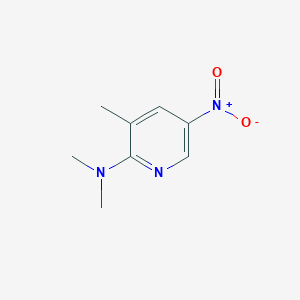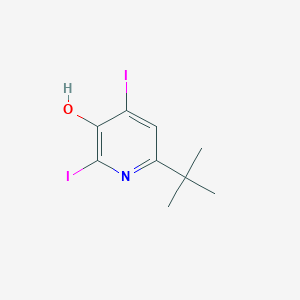![molecular formula C16H27BrOSi B13875930 [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane CAS No. 614763-06-3](/img/structure/B13875930.png)
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane is an organosilicon compound with the molecular formula C15H25BrOSi This compound is characterized by the presence of a bromophenyl group attached to a methoxy group, which is further connected to a tri(propan-2-yl)silane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane typically involves the reaction of 3-bromophenol with chloromethyltri(propan-2-yl)silane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions are used.
Major Products
Substitution: Formation of [(3-aminophenyl)methoxy]tri(propan-2-yl)silane or [(3-thiophenyl)methoxy]tri(propan-2-yl)silane.
Oxidation: Formation of [(3-bromophenyl)formyl]tri(propan-2-yl)silane or [(3-bromophenyl)carboxyl]tri(propan-2-yl)silane.
Reduction: Formation of [(3-phenyl)methoxy]tri(propan-2-yl)silane.
Aplicaciones Científicas De Investigación
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and as an additive in materials science
Mecanismo De Acción
The mechanism of action of [(3-Bromophenyl)methoxy]tri(propan-2-yl)silane involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the methoxy group can undergo nucleophilic attack. The tri(propan-2-yl)silane moiety provides steric hindrance and influences the compound’s reactivity and stability .
Comparación Con Compuestos Similares
[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane can be compared with other similar compounds such as:
- [(3-Chlorophenyl)methoxy]tri(propan-2-yl)silane
- [(3-Fluorophenyl)methoxy]tri(propan-2-yl)silane
- [(3-Iodophenyl)methoxy]tri(propan-2-yl)silane
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The bromine atom in this compound provides unique reactivity and selectivity compared to its chloro, fluoro, and iodo counterparts .
Propiedades
Número CAS |
614763-06-3 |
|---|---|
Fórmula molecular |
C16H27BrOSi |
Peso molecular |
343.37 g/mol |
Nombre IUPAC |
(3-bromophenyl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H27BrOSi/c1-12(2)19(13(3)4,14(5)6)18-11-15-8-7-9-16(17)10-15/h7-10,12-14H,11H2,1-6H3 |
Clave InChI |
SNTYZMMOKDWPKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


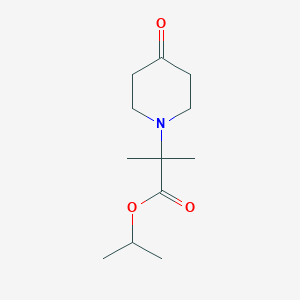

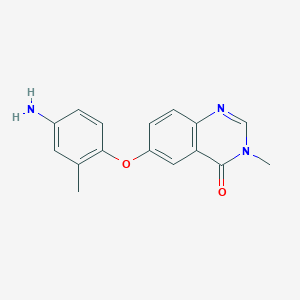
![4,6-dihydro-1H-Thieno[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13875873.png)
![1-[(3-Methyloxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B13875883.png)

amino]ethyl]-5-fluoroBenzenebutanoic acid](/img/structure/B13875892.png)

